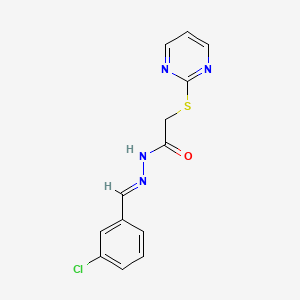

![molecular formula C17H18N4O2S2 B5571272 3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains multiple heterocyclic components, including a 1,2,4-oxadiazole ring. Its structure suggests potential for diverse chemical reactions and properties, which have been explored in various studies.

Synthesis Analysis

The synthesis of similar 1,2,4-oxadiazole derivatives involves one-pot condensation methods, where several reactants are combined to form these complex structures. For example, Kharchenko et al. (2008) described a process involving the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leading to the formation of novel oxadiazole compounds (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The structural analysis of such compounds typically involves various spectroscopic techniques. For instance, the study by Ying Wang and Lian-he Yan (2006) utilized Fourier transform infrared (FTIR) spectrometry and nuclear magnetic resonance (NMR) for characterizing a similar compound, providing insights into its molecular structure (Wang & Yan, 2006).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-oxadiazole derivatives is diverse. Studies like that by Johnson et al. (2008) explore the metabolic pathways of similar compounds, indicating multistep processes involving oxidation and conjugation reactions (Johnson et al., 2008).

Physical Properties Analysis

Physical properties such as thermal stability can be significant. For example, the compound studied by Ying Wang and Lian-he Yan (2006) demonstrated complete decomposition at high temperatures, indicating its thermal behavior (Wang & Yan, 2006).

Chemical Properties Analysis

The chemical properties of these compounds are often studied in the context of their potential biological activity. For instance, Kharchenko et al. (2008) predicted biological activity for the synthesized 1,2,4-oxadiazole derivatives, highlighting their chemical properties (Kharchenko, Detistov, & Orlov, 2008).

Scientific Research Applications

Applications in Medicinal Chemistry and Biological Studies

Antimicrobial and Antifungal Activities : Compounds featuring the 1,2,4-oxadiazole ring, similar to the one , have been synthesized and evaluated for their antimicrobial activities. The study by Bayrak et al. (2009) describes the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities, indicating the potential of related compounds in antimicrobial research (Bayrak et al., 2009).

Anticancer Agents : Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines to study their anti-cancer activities. This highlights the interest in oxadiazole derivatives as potential frameworks for developing new anticancer agents (Redda & Gangapuram, 2007).

Bioisosteric Replacements in Drug Design : Boström et al. (2012) discussed oxadiazoles in medicinal chemistry, emphasizing their role as bioisosteric replacements for ester and amide functionalities. This suggests the utility of oxadiazole derivatives in the design of drug-like molecules with improved pharmacokinetic properties (Boström et al., 2012).

Enzyme Inhibition for Treatment of Dementias : Pflégr et al. (2022) explored 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains for their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes targeted for the treatment of dementias like Alzheimer's disease. The study indicates that oxadiazole derivatives can play a significant role in the discovery of new therapeutic agents for neurological conditions (Pflégr et al., 2022).

Applications in Materials Science

- Organic Light-Emitting Diodes (OLEDs) : Wang et al. (2001) discussed the synthesis and device performance of an oxadiazole-containing compound for application in OLEDs, highlighting the role of such compounds in electronics and photonics. This underscores the versatility of oxadiazole derivatives in materials science, particularly in the development of electronic devices (Wang et al., 2001).

properties

IUPAC Name |

[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c1-10(2)14-19-15(23-20-14)12-5-3-7-21(12)17(22)11-9-25-16(18-11)13-6-4-8-24-13/h4,6,8-10,12H,3,5,7H2,1-2H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOMFRQDKOJDLL-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCN2C(=O)C3=CSC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NOC(=N1)[C@@H]2CCCN2C(=O)C3=CSC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)

![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)

![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)

![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)

![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)

![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)

![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)